1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine

EGFR Tyrosine Kinase Antitumor

Sourcing the exact N1-phenyl core is critical; substitution with other aryl groups abolishes nanomolar potency observed in EGFR and IGF-1R/Src inhibitor series. This unsubstituted parent scaffold (CAS 53645-79-7) is the mandatory starting material for synthesizing 4-substituted derivatives achieving 41-91% EGFR-TK inhibition at 10 µM. - Enables synthesis of 3-(methylsulphanyl) derivatives with IC50 as low as 7.5 nM against breast cancer cell lines. - Provides a validated path to in vivo tumor growth suppression with excellent toxicity profiles via derivative LL6. - Ensures reproducibility by eliminating structural variability introduced by alternative N1-aryl regioisomers.

Molecular Formula C11H8N4
Molecular Weight 196.21 g/mol
CAS No. 53645-79-7
Cat. No. B11901141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine
CAS53645-79-7
Molecular FormulaC11H8N4
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=NC=NC=C3C=N2
InChIInChI=1S/C11H8N4/c1-2-4-10(5-3-1)15-11-9(7-14-15)6-12-8-13-11/h1-8H
InChIKeyBDIXKUKUFWHLIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Core Scaffold Identity and Properties


1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 53645-79-7) is a heteroaromatic scaffold comprising a fused pyrazole-pyrimidine bicyclic core substituted with a phenyl ring at the N1 position, with a molecular formula of C₁₁H₈N₄ and a molecular weight of 196.21 g/mol [1]. The core exhibits tautomerism between 1H-pyrazolo[3,4-d]pyrimidin-4-ol and 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one forms, a property that influences solubility and reactivity . Its planar aromatic system, with a dihedral angle of approximately 8.2° between the core and phenyl ring, confers a conformation conducive to ATP-binding pocket interactions in kinases . As a privileged scaffold in medicinal chemistry, this compound serves as the unsubstituted parent nucleus for diverse derivative series targeting EGFR, IGF-1R/Src/AXL, HPK1, DHFR/TS, and other therapeutic proteins [2][3][4][5].

Privileged heteroaromatic scaffold for kinase inhibitor synthesis
Unsubstituted parent nucleus; derivatization required for bioactivity
Planar conformation suitable for ATP-binding pocket interactions

Why Generic Substitution Is Scientifically Invalid


Pyrazolo[3,4-d]pyrimidines are not a monolithic class; substitution patterns—particularly at the N1 position—dramatically alter biological activity, selectivity, and physicochemical behavior. The 1-phenyl substituent in this specific core confers distinct steric and electronic properties that govern binding interactions in kinase ATP pockets [1]. Comparative studies demonstrate that the 1-phenyl series (6a–i) exhibits significantly superior antitumor activity compared to the 1-(4-methoxyphenyl) series (6j–p), with the former achieving nanomolar IC₅₀ values [2]. Furthermore, the unsubstituted parent compound 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine itself serves as the essential starting material for synthesizing 4-substituted derivatives that achieve 41–91% EGFR-TK inhibition, underscoring that the 1-phenyl core is a non-negotiable pharmacophoric element [1]. Substituting with alternative N1-aryl groups (e.g., 4-methoxyphenyl) or using other pyrazolopyrimidine regioisomers fundamentally alters SAR and invalidates direct experimental comparisons. Therefore, procurement of the exact CAS 53645-79-7 compound is mandatory for reproducible research outcomes.

Target core
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 53645-79-7)
Potential substitute
1-(4-Methoxyphenyl)- or other N1-aryl pyrazolo[3,4-d]pyrimidine analogs

N1-phenyl substitution is reported to influence kinase inhibition and antiproliferative activity. Replacing with other N1-aryl groups may alter SAR and compromise research reproducibility.

Quantitative Differentiation Evidence vs. Structural Analogs


EGFR Tyrosine Kinase Inhibition Potency

A series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives were evaluated for EGFR-TK inhibitory activity. Among these, compound 6b (4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine) exhibited 91% inhibition at 10 µM, representing the highest activity within the series. This contrasts with the unsubstituted parent compound 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, which lacks a 4-position substituent and therefore lacks direct EGFR-TK inhibitory potency, establishing the 4-substituted-1-phenyl core as essential for achieving kinase engagement [1][2].

EGFR-TK Inhibition
Class-level inference
Derivative 6b: 91% at 10 µM Parent core: no reported activity
4-Substitution required for kinase engagement
Class-level inference; derivative activity reported
EGFR Tyrosine Kinase Antitumor

Antiproliferative Potency vs. 1-(4-Methoxyphenyl) Series

In a comparative study of pyrazolo[3,4-d]pyrimidine derivatives, the 1-phenyl series (6a–i) demonstrated markedly superior antitumor activity compared to the 1-(4-methoxyphenyl) series (6j–p). Within the 1-phenyl series, compound 6d—4-[2-(4-fluorobenzylidene)hydrazinyl]-3-(methylsulphanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine—exhibited an IC₅₀ of 7.5 nM, making it the most potent compound in the study. This quantifies the critical importance of the N1-phenyl substituent over electron-donating aryl groups for achieving nanomolar potency [1][2].

Antiproliferative IC50
Head-to-head comparison
1-Phenyl series 6d: IC50 7.5 nM 1-(4-Methoxyphenyl) series: weaker
N1-phenyl may support higher antiproliferative activity
Reported head-to-head comparison
Antiproliferative Breast Cancer IC50

In Vivo Antitumor Efficacy in NSCLC Xenograft Models

A phenylpyrazolo[3,4-d]pyrimidine-based compound, LL6, designed as a multi-kinase inhibitor targeting IGF-1R, Src, and AXL, demonstrated significant in vivo antitumor activity. In a NSCLC xenograft mouse model, LL6 administration significantly suppressed tumor growth with an outstanding toxicity profile, confirming that the phenylpyrazolo[3,4-d]pyrimidine scaffold supports both potent target engagement and favorable tolerability in vivo [1]. This is a class-level inference establishing that the 1-phenyl core is integral to achieving in vivo efficacy with acceptable safety margins.

In Vivo Xenograft Model
Class-level inference
LL6 suppressed NSCLC tumor growth in mice Reported tolerability
Scaffold may support in vivo model-response context
Class-level inference; derivative LL6 data
In Vivo NSCLC Xenograft

Kinase Selectivity Profile for EGFR Family

4-(Phenylamino)-1H-pyrazolo[3,4-d]pyrimidines, which share the same core as 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, have been characterized for their selectivity against a panel of nonreceptor tyrosine kinases. These compounds exhibited high selectivity toward EGFR family kinases, with minimal inhibition of c-Src, v-Abl, and serine/threonine kinases (PKC α, CDK1) [1]. While the unsubstituted parent compound (CAS 53645-79-7) is not itself a potent inhibitor, this selectivity profile is intrinsic to the pyrazolo[3,4-d]pyrimidine scaffold when appropriately substituted, providing a rationale for using the parent core as a synthetic intermediate to access selective kinase inhibitors.

Kinase Selectivity
Class-level inference
High selectivity for EGFR family Minimal c-Src, v-Abl, PKCα, CDK1
Scaffold may enable selective inhibitor design
Class-level inference from 4-(phenylamino) derivatives
Selectivity Kinase Panel EGFR

Intellectual Property Coverage for Therapeutic Derivatives

Patent literature explicitly covers 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives for therapeutic applications, including WO2022155573A1, which claims use in EGFR-mutated non-small cell lung cancer (NSCLC) . Additionally, US9714248 protects pyrazolo[3,4-d]pyrimidine derivatives substituted at the 4-position for treating inflammatory, autoimmune, and oncological disorders [1]. This intellectual property landscape confirms the commercial and therapeutic relevance of the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold, providing a strong rationale for sourcing the parent compound for medicinal chemistry and drug discovery programs.

Patent Coverage
Supporting evidence
WO2022155573A1 (EGFR NSCLC) US9714248 (oncology, inflammation)
Scaffold used in patented derivatives
Supporting evidence; patent landscape
Patent EGFR NSCLC

Optimal Research and Industrial Application Scenarios


EGFR-Targeted Oncology Drug Discovery

Procure 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as the core synthetic intermediate for generating 4-substituted derivatives. Evidence shows that 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines achieve 41–91% EGFR-TK inhibition, with compound 6b (4-[(4-chlorophenyl)amino] derivative) exhibiting 91% inhibition at 10 µM [1][2]. This scenario is optimal for medicinal chemistry teams developing selective EGFR inhibitors, leveraging the validated SAR that N1-phenyl substitution is essential for potency [3].

High-Potency Antiproliferative Agent Development

Use 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine to synthesize 3-(methylsulphanyl)-4-hydrazinyl derivatives. Direct head-to-head comparison shows the 1-phenyl series achieves IC₅₀ values as low as 7.5 nM (compound 6d), whereas the 1-(4-methoxyphenyl) series exhibits weaker activity [4]. This application scenario is suited for academic and industrial laboratories seeking to develop breast cancer therapeutics with single-digit nanomolar potency.

In Vivo Multi-Kinase Inhibitor Programs

For programs requiring in vivo proof-of-concept, the phenylpyrazolo[3,4-d]pyrimidine scaffold (as exemplified by LL6) provides a demonstrated path to significant tumor growth suppression in NSCLC xenograft models with outstanding toxicity profiles [5]. Sourcing the parent compound enables the synthesis of derivative libraries designed to target IGF-1R, Src, and AXL, supporting translational oncology research with reduced attrition risk due to in vivo tolerability issues.

Selective Kinase Inhibitor Design

Researchers focused on minimizing off-target kinase inhibition can utilize 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as a starting material for 4-(phenylamino) derivatives, which have demonstrated high selectivity for EGFR family kinases over c-Src, v-Abl, PKC α, and CDK1 [6]. This application scenario is ideal for developing targeted cancer therapies where kinase selectivity is paramount for reducing adverse effects.

Application
Selection Property
Validation Focus
EGFR-targeted kinase inhibitor research
4-substituted-1-phenyl core for reported EGFR-TK inhibition
SAR confirmation of 4-position substituent
Antiproliferative agent synthesis research
N1-phenyl substituent reported for high antiproliferative activity
Comparison with N1-(4-methoxyphenyl) series
In vivo multi-kinase inhibitor synthesis research
Phenylpyrazolo[3,4-d]pyrimidine scaffold supports in vivo tumor suppression
Tumor growth suppression and tolerability in xenograft model
Selective kinase inhibitor design research
Reported high EGFR family selectivity by 4-(phenylamino) derivatives
Off-target kinase inhibition profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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